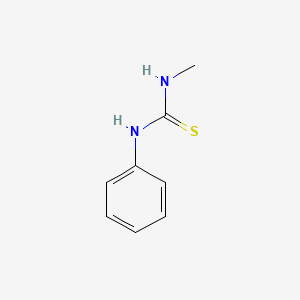

1-Methyl-3-phenylthiourea

Beschreibung

Overview of Thiourea (B124793) Derivatives in Academic Contexts

Thiourea, with the chemical formula SC(NH₂)₂, is an organosulfur compound structurally similar to urea (B33335), but with the oxygen atom replaced by a sulfur atom. mdpi.com This substitution imparts distinct chemical properties that make thiourea and its derivatives valuable in a multitude of applications. In academic research, thiourea derivatives are widely studied for their diverse biological activities, including potential uses as antibacterial, antifungal, antiviral, anticancer, and anti-inflammatory agents. mdpi.comresearchgate.netresearchgate.net

The versatility of thiourea derivatives stems from their structural features. The thiourea moiety, -NH-C(=S)-NH-, can be readily modified by attaching various substituent groups to the nitrogen atoms, leading to a vast library of compounds with tailored properties. analis.com.my These derivatives are also known to form stable complexes with metal ions, a property that is exploited in coordination chemistry and the development of new materials. researchgate.net Furthermore, their ability to form intra- and intermolecular hydrogen bonds influences their solid-state structures and interactions with biological targets. nih.gov

Significance of 1-Methyl-3-phenylthiourea within Thiourea Chemistry

This compound, with the chemical formula C₈H₁₀N₂S, is a disubstituted thiourea derivative. nih.gov Its significance lies in its utility as a model compound for studying the fundamental properties of thioureas. The presence of both a methyl and a phenyl group on the nitrogen atoms allows researchers to investigate the electronic and steric effects of different substituents on the molecule's reactivity, conformation, and biological activity.

The synthesis of this compound is a straightforward process, typically involving the reaction of methylamine, potassium hydroxide, and phenyl isothiocyanate in an ethanol (B145695) solution. researchgate.netnih.gov This accessibility makes it a readily available starting material and intermediate for the synthesis of more complex molecules and for exploring new chemical transformations. vulcanchem.com

Research Landscape and Gaps for this compound

Research on this compound has provided valuable insights into its chemical and structural properties. X-ray crystallography studies have elucidated its solid-state structure, revealing details about bond lengths, bond angles, and intermolecular interactions. researchgate.netnih.gov These studies show that in the crystalline state, molecules of this compound form centrosymmetric dimers through hydrogen bonding. researchgate.netnih.gov

The molecular structure of this compound has been characterized by a dihedral angle of 67.83 (6)° between the thiourea plane and the phenyl plane. researchgate.netnih.gov Spectroscopic data, including mass spectrometry, has also been used to characterize the compound. nist.gov

Despite the existing research, there are still gaps in our understanding of this compound. While its synthesis and basic structural features are well-documented, a comprehensive exploration of its reactivity in various chemical reactions is an area that could benefit from further investigation. A more in-depth analysis of its potential applications, beyond its role as a model compound, remains an open avenue for research.

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Crystal Data and Structure Refinement for this compound researchgate.netnih.gov

| Parameter | Value |

| Chemical formula | C₈H₁₀N₂S |

| Molar mass | 166.24 g/mol |

| Crystal system | Monoclinic |

| Space group | C2/c |

| a (Å) | 17.348 (3) |

| b (Å) | 8.6023 (13) |

| c (Å) | 12.1672 (18) |

| β (°) | 99.637 (3) |

| Volume (ų) | 1790.1 (5) |

| Z | 8 |

| Temperature (K) | 296 |

| Radiation type | Mo Kα |

| µ (mm⁻¹) | 0.30 |

| R[F² > 2σ(F²)] | 0.041 |

| wR(F²) | 0.114 |

| Data-to-parameter ratio | 18.6 |

Table 2: Hydrogen-bond geometry (Å, °) for this compound nih.gov

| D—H···A | D—H | H···A | D···A | D—H···A |

| N1—H1···S1i | 0.81 (2) | 2.55 (2) | 3.351 (2) | 169 (2) |

| N2—H2···S1ii | 0.77 (2) | 2.78 (2) | 3.4229 (19) | 142 (2) |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-methyl-3-phenylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2S/c1-9-8(11)10-7-5-3-2-4-6-7/h2-6H,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGEQFPWPMCIYDF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=S)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062611 | |

| Record name | N-Methyl-N'-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2724-69-8 | |

| Record name | N-Methyl-N′-phenylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2724-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Thiourea, N-methyl-N'-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002724698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-METHYL-3-PHENYLTHIOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3736 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-methyl-N'-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N-Methyl-N'-phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062611 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Methyl-3-phenylthiocarbamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Optimization for 1 Methyl 3 Phenylthiourea

Established Synthetic Routes for 1-Methyl-3-phenylthiourea

The most common and efficient method for the preparation of this compound involves the nucleophilic addition of methylamine to the electrophilic carbon atom of phenyl isothiocyanate. This reaction is a classic example of thiourea (B124793) synthesis and can be optimized through careful control of reaction conditions.

Condensation Reactions with Phenyl Isothiocyanate and Methylamine

The reaction between phenyl isothiocyanate and methylamine is a straightforward and high-yielding approach to this compound. The general synthesis of thioureas is often based on the condensation of an amine and an isothiocyanate researchgate.net.

The choice of solvent plays a significant role in the reaction rate and product yield. Ethanol (B145695) is a commonly used solvent for this synthesis. In a typical procedure, the reaction is carried out in an ethanol solution at room temperature. The use of ethanol as a solvent facilitates the dissolution of the reactants and provides a suitable medium for the reaction to proceed efficiently.

The presence of a basic medium, such as potassium hydroxide (KOH), can influence the reaction. One documented synthesis of this compound involves the reaction of methylamine solution, KOH, and phenyl-isothiocyanate in ethanol researchgate.net. While the reaction between an amine and an isothiocyanate can proceed without a catalyst, the addition of a base like KOH can deprotonate the amine, increasing its nucleophilicity and potentially accelerating the reaction rate.

Comparative Analysis with Related Thiourea Syntheses

The synthesis of this compound can be contextualized by comparing it with other thiourea syntheses that utilize different starting materials. These comparisons highlight the versatility of thiourea synthesis and the factors that influence reaction outcomes.

The general method for preparing alkyl thioureas can be extended to a variety of amines and isothiocyanates organic-chemistry.org. For instance, ethylthiourea can be prepared from ethyl isothiocyanate in a similar manner to methylthiourea organic-chemistry.org. Symmetrically disubstituted thioureas, such as sym-dimethylthiourea, are prepared from methyl isothiocyanate and methylamine solution, while trimethylthiourea can be synthesized from a solution of dimethylamine and methyl isothiocyanate organic-chemistry.org.

The reactivity of the amine component is a critical factor. Isothiocyanates, while not strong electrophiles, generally react readily with alkylamines. However, their reaction with arylamines can be slower and may require heating reddit.com. The synthesis of N,N'-disubstituted thioureas has been explored with a range of amines and isothiocyanates bearing both electron-donating and electron-withdrawing groups nih.gov.

Below is a table summarizing various thiourea syntheses with different amine and isothiocyanate precursors.

| Isothiocyanate Precursor | Amine Precursor | Product | Reference |

| Phenyl isothiocyanate | Methylamine | This compound | researchgate.net |

| Methyl isothiocyanate | Ammonia | Methylthiourea | organic-chemistry.org |

| Ethyl isothiocyanate | Ammonia | Ethylthiourea | organic-chemistry.org |

| Methyl isothiocyanate | Methylamine | sym-Dimethylthiourea | organic-chemistry.org |

| Methyl isothiocyanate | Dimethylamine | Trimethylthiourea | organic-chemistry.org |

| Phenyl isothiocyanate | Various Amines | N,N'-Disubstituted thioureas | mdpi.com |

The electronic nature of substituents on both the amine and the isothiocyanate can significantly impact the reaction efficiency and the final product yield. Generally, electron-donating groups on the amine increase its nucleophilicity, leading to a faster reaction. Conversely, electron-withdrawing groups on the isothiocyanate increase the electrophilicity of the carbon atom, also favoring the reaction.

In the synthesis of N,N'-disubstituted thioureas, it has been observed that the combination of an electron-withdrawing group on the amine (reducing its nucleophilicity) and an electron-donating group on the isothiocyanate (reducing its electrophilicity) can lead to longer reaction times to achieve quantitative conversion nih.gov.

A study on the synthesis of N-(6-substituted-benzothiazol-2-yl)-N′-(benzoyl)thioureas found that compounds with more lipophilic substituents, such as methyl and chloro groups, on the benzothiazole (B30560) ring were more active, suggesting that substituent effects play a crucial role in the properties of the resulting thiourea derivatives nih.gov.

The following table provides a qualitative overview of the impact of substituents on thiourea synthesis.

| Substituent on Amine | Substituent on Isothiocyanate | Expected Impact on Reaction Rate |

| Electron-donating | Electron-withdrawing | Increased |

| Electron-donating | Electron-donating | Moderate |

| Electron-withdrawing | Electron-withdrawing | Moderate |

| Electron-withdrawing | Electron-donating | Decreased |

Optimization Strategies for this compound Synthesis

The synthesis of this compound and its analogues is a focal point of research due to the versatile applications of thiourea derivatives. Optimization strategies aim to improve yield, reduce reaction times, and enhance the environmental profile of the synthesis. A common laboratory-scale preparation involves the reaction of a methylamine solution with phenyl isothiocyanate in ethanol, facilitated by a base such as potassium hydroxide (KOH) nih.gov. General methods for N-phenylthiourea derivatives often involve the reaction of an isothiocyanate with an amine in an inert organic solvent google.com.

Catalytic Approaches in Thiourea Formation

Catalysis offers a significant pathway to optimize thiourea synthesis, enhancing reaction rates and selectivity. While thiourea derivatives themselves are renowned as powerful hydrogen-bonding organocatalysts, various catalytic systems have also been developed to facilitate their formation wikipedia.orgrsc.org.

Deep Eutectic Solvents (DES): An efficient and environmentally friendly catalytic process has been developed for the preparation of monosubstituted thioureas. This method utilizes a choline chloride/tin(II) chloride ([ChCl][SnCl₂]₂) system, which functions as both a green catalyst and the reaction medium. This approach provides moderate to excellent yields and allows the DES to be recovered and reused multiple times without a significant loss of activity rsc.org.

Heterogeneous Catalysis: For the synthesis of related acyl thioureas, iron(III) oxide (Fe₂O₃) nanoparticles have been employed as an effective heterogeneous catalyst. This method involves the reaction of in situ generated acyl isothiocyanate with amino acid esters, demonstrating the utility of recyclable solid-supported catalysts in similar synthetic pathways rsc.org.

Phase-Transfer Catalysis: The use of phase-transfer catalysts, such as tetrabutylammonium bromide (TBAB), is gaining importance in improving the synthesis of acyl thiourea derivatives. These catalysts are effective in heterogeneous reaction systems, facilitating the reaction between acyl isothiocyanates and various nucleophiles to produce high yields nih.gov.

Thiourea-based organocatalysts are noted for their ability to activate electrophilic substrates, such as carbonyls and imines, through dual hydrogen-bonding interactions. This mode of action is central to their effectiveness in a wide range of organic transformations rsc.org.

Green Chemistry Principles in Synthesis

Adherence to green chemistry principles is crucial for developing sustainable synthetic methods. For thiourea derivatives, this includes the use of safer solvents, energy-efficient techniques, and reusable catalysts.

Green Solvents: The use of deep eutectic solvents (DES) represents a significant advancement in the green synthesis of thioureas. These solvents are often biodegradable, have low toxicity, and can be recycled, reducing waste and environmental impact rsc.org. Aqueous media have also been explored for the synthesis of symmetrical and unsymmetrical substituted thiourea derivatives, eliminating the need for volatile organic solvents ijcrt.org.

Microwave-Assisted Synthesis: Microwave irradiation has been successfully applied to the synthesis of phenylthiourea (B91264). This technique significantly reduces reaction times compared to conventional heating methods, leading to improved energy efficiency. For instance, a microwave-assisted synthesis of phenylthiourea from aniline and ammonium thiocyanate was completed in 15 minutes, compared to 4 hours of refluxing required for the conventional method ijcrt.org.

Sustainable Catalysts: As mentioned, thiourea-based organocatalysts are considered green and sustainable options because they are metal-free, non-toxic, and stable for handling in air wikipedia.org. The development of recyclable catalytic systems, like the aforementioned DES and Fe₂O₃ nanoparticles, further aligns the synthesis of thioureas with green chemistry principles rsc.orgrsc.org.

Derivatization of this compound

The thiourea scaffold, including that of this compound, serves as a versatile building block for the synthesis of more complex molecules, particularly various heterocyclic systems and functionalized ligands.

Formation of Heterocyclic Ring Systems (e.g., Pyrazole (B372694), Thiazole, Pyran) from Thiourea Scaffolds

Thioureas are established as key reactants in the synthesis of a wide array of heterocyclic compounds. chim.ittandfonline.com The reactivity of the thiourea moiety allows for its incorporation into various ring structures through cyclization reactions.

A prominent synthetic strategy involves starting with a functionalized phenylthiourea, such as 1-(4-acetylphenyl)-3-phenylthiourea (B5664910). This precursor can be converted into an enaminone, 1-(4-(3-(dimethylamino)acryloyl)phenyl)-3-phenylthiourea, which then serves as a versatile intermediate. This intermediate reacts with various nucleophiles to yield a range of heterocyclic systems linked to the phenylthiourea core tandfonline.com.

Pyrazole Formation: Reaction of the enaminone intermediate with hydrazine or phenylhydrazine in refluxing ethanol leads to the formation of pyrazole-substituted phenylthioureas.

Thiazole Formation: The reaction with 2-aminothiazole in the presence of sodium methoxide yields a thiazolopyrimidine-phenylthiourea derivative.

Pyran Formation: When the enaminone is refluxed in acetic acid with carbon nucleophiles like acetyl acetone (B3395972) or dimedone, it produces phenylthiourea derivatives containing a 4H-pyran ring.

The table below summarizes the synthesis of various heterocyclic systems from a phenylthiourea-based enaminone intermediate tandfonline.com.

| Reactant | Resulting Heterocycle | Product Name |

| Hydrazine | Pyrazole | 1-(4-(1H-Pyrazol-5-yl)phenyl)-3-phenylthiourea |

| Phenylhydrazine | Pyrazole | 1-Phenyl-3-(4-(1-phenyl-1H-pyrazol-5-yl)phenyl)thiourea |

| 2-Aminothiazole | Thiazolopyrimidine | 1-(4-(5H-Thiazolo[3,2-a]pyrimidin-3-yl)phenyl)-3-phenylthiourea |

| Acetyl Acetone | Pyran | 1-(4-(5-Acetyl-6-methyl-4H-pyran-2-yl)phenyl)-3-phenylthiourea |

Synthesis of Acyl/Aroyl Thiourea Ligands for Coordination Chemistry

Acyl and aroyl thioureas are a significant class of compounds known for their ability to act as versatile ligands in coordination chemistry. Their synthesis is well-established and typically proceeds via the formation of an acyl or aroyl isothiocyanate intermediate rsc.org.

The most widely used method involves a two-step, one-pot synthesis:

An acid chloride (acyl or aroyl chloride) is reacted with a thiocyanate salt, such as potassium thiocyanate (KSCN) or ammonium thiocyanate (NH₄SCN), in a dry solvent like acetone. This reaction generates the highly reactive acyl/aroyl isothiocyanate in situ nih.gov.

An appropriate amine is then added to the reaction mixture. The amine undergoes a nucleophilic addition to the isothiocyanate group to form the final N-acyl or N-aroyl thiourea derivative rsc.org.

These ligands are of great interest in coordination chemistry due to the presence of both hard (oxygen) and soft (sulfur) donor atoms. This allows them to coordinate with metal ions in various modes, most commonly as bidentate ligands using the carbonyl oxygen and thiocarbonyl sulfur atoms. They have been shown to form stable complexes with a range of transition metals, including palladium(II) and ruthenium(II) rsc.orgresearchgate.net.

Preparation of Substituted Phenylthiourea Analogues

Analogues of this compound can be prepared by introducing substituents onto the phenyl ring. These substitutions are valuable for modifying the compound's chemical and biological properties. The synthetic approach is generally adapted from standard methods for preparing substituted phenylthioureas jocpr.comresearchgate.net.

Two primary synthetic routes are commonly employed:

From Substituted Anilines: A substituted aniline is reacted with an acid (e.g., HCl) and then with ammonium thiocyanate. The mixture is heated to induce the formation of the corresponding substituted phenylthiourea. This method is straightforward for creating a library of analogues based on commercially available anilines ijcrt.orgjocpr.com.

From Substituted Phenyl Isothiocyanates: A substituted phenyl isothiocyanate is reacted directly with the desired amine (in the case of this compound analogues, this would be methylamine). This method offers a direct and often high-yielding route to unsymmetrically disubstituted thioureas google.com.

The table below provides examples of precursors that can be used to synthesize substituted phenylthiourea analogues.

| Phenyl Precursor | Amine Reagent | Resulting Product |

| 4-Bromoaniline + NH₄SCN | - | 4-Bromophenylthiourea jocpr.com |

| 4-Methylaniline + NH₄SCN | - | 4-Methyl-phenylthiourea jocpr.com |

| 2,5-Dichloroaniline + NH₄SCN | - | 2,5-Dichlorophenylthiourea jocpr.com |

| 5-Chloro-2-methylphenyl isothiocyanate | n-Propylamine | N-(5-chloro-2-methylphenyl)-N'-propylthiourea google.com |

| 4-Chlorophenyl isothiocyanate | Methylamine | 1-(4-Chlorophenyl)-3-methylthiourea |

Structural Elucidation and Conformational Analysis of 1 Methyl 3 Phenylthiourea

Crystallographic Investigations of 1-Methyl-3-phenylthiourea

The primary method for determining the precise atomic arrangement of this compound has been through crystallographic investigations, which provide a definitive view of its molecular architecture and packing.

Single Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction analysis offers high-resolution data on the molecular geometry and supramolecular structure of this compound. nih.gov

The compound crystallizes in the monoclinic system. nih.gov The specific crystallographic parameters determined at a temperature of 296 K define the unit cell, which is the fundamental repeating unit of the crystal lattice. nih.gov The analysis identified the space group as C2/c, with eight molecules (Z = 8) per unit cell. nih.gov

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 17.348 (3) |

| b (Å) | 8.6023 (13) |

| c (Å) | 12.1672 (18) |

| β (°) | 99.637 (3) |

| Volume (ų) | 1790.1 (5) |

| Z | 8 |

The bond lengths and angles within the this compound molecule are consistent with those observed in related thiourea (B124793) compounds. nih.gov The central thiourea moiety (N-C(=S)-N) exhibits bond lengths that suggest some degree of electron delocalization. nih.gov The carbon-sulfur double bond (C=S) has a length of 1.6964 (17) Å. nih.gov The C-N bond lengths within the thiourea core are 1.342 (2) Å and 1.326 (2) Å, which are shorter than a typical C-N single bond. nih.govresearchgate.net

A significant structural feature is the relative orientation of the phenyl group and the thiourea plane. nih.gov The dihedral angle between the N—C(=S)—N thiourea plane and the phenyl ring is 67.83 (6)°. nih.gov

| Bond | Length (Å) |

|---|---|

| S1—C7 | 1.6964 (17) |

| N1—C7 | 1.342 (2) |

| N2—C7 | 1.326 (2) |

| N1—C1 | 1.427 (2) |

The molecule adopts a specific conformation in the solid state relative to the C=S double bond. nih.gov The methyl group is oriented syn (or cis) to the sulfur atom, while the phenyl group is positioned anti (or trans) to the sulfur atom. nih.gov This syn-Me and anti-Ph arrangement is a key conformational feature of the compound in its crystalline form. nih.gov

Hydrogen Bonding Networks and Supramolecular Assembly

The crystal structure of this compound is stabilized by a network of hydrogen bonds, which dictates the supramolecular assembly of the molecules. nih.gov

The most prominent intermolecular interactions are N-H···S hydrogen bonds. nih.gov The molecules form centrosymmetric dimers through pairs of N1—H1···S1 hydrogen bonds, where the N1 atom is attached to the phenyl group. nih.gov These dimers are further interconnected by a second type of hydrogen bond, N2—H2···S1, involving the methyl-substituted nitrogen atom. nih.gov This secondary interaction links the dimers into layers that are parallel to the (100) crystallographic plane. nih.gov

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

|---|---|---|---|---|

| N1—H1···S1i | 0.81 (2) | 2.55 (2) | 3.351 (2) | 169 (2) |

| N2—H2···S1ii | 0.77 (2) | 2.78 (2) | 3.4229 (19) | 142 (2) |

Formation of Centrosymmetrical Dimers and Layered Structures

In the crystalline state, molecules of this compound engage in a network of hydrogen bonds to form distinct supramolecular assemblies. The fundamental building block of this arrangement is a centrosymmetrical dimer, which is formed through pairs of intermolecular N(Ph)—H⋯S hydrogen bonds. nih.gov In this configuration, the hydrogen atom attached to the phenyl-substituted nitrogen atom of one molecule forms a hydrogen bond with the sulfur atom of an adjacent, centrosymmetrically related molecule.

These dimeric units are further interconnected by N(Me)—H⋯S hydrogen bonds, where the hydrogen atom on the methyl-substituted nitrogen interacts with the sulfur atom of a neighboring dimer. nih.gov This secondary hydrogen bonding links the dimers into extended layers that are parallel to the (100) crystallographic plane. nih.gov

The conformation of the molecule is characterized by a syn-Me and anti-Ph arrangement relative to the C=S double bond. nih.gov The dihedral angle between the thiourea mean plane and the phenyl ring is 67.83 (6)°. nih.gov

Table 1: Hydrogen-Bond Geometry for this compound nih.gov

| D—H···A | D—H (Å) | H···A (Å) | D···A (Å) | D—H···A (°) |

|---|---|---|---|---|

| N(Ph)—H···S | 0.81(2) | 2.55(2) | 3.351(2) | 169(2) |

| N(Me)—H···S | 0.77(2) | 2.78(2) | 3.4229(19) | 142(2) |

D = donor atom; A = acceptor atom

Spectroscopic Characterization Techniques

A variety of spectroscopic methods are employed to confirm the structure and analyze the properties of this compound. These techniques provide valuable information about the compound's vibrational modes, electronic environment of its nuclei, and its molecular weight and fragmentation behavior.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a crucial technique for identifying the functional groups and analyzing the vibrational modes of this compound. The absorption of infrared radiation corresponds to the excitation of specific vibrational modes within the molecule. The characteristic vibrational frequencies for thiourea derivatives can be assigned to various stretching and bending modes of the chemical bonds present.

For N,N'-disubstituted thioureas, the significant IR absorption bands include:

N-H Stretching: The N-H stretching vibrations are typically observed in the range of 3100-3400 cm⁻¹. The precise position and appearance of these bands can be influenced by hydrogen bonding.

C-H Stretching: Aromatic and aliphatic C-H stretching vibrations occur at approximately 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.

C=S Stretching: The thiocarbonyl (C=S) stretching vibration is a key characteristic of thioureas and typically appears in the region of 700-850 cm⁻¹. This band can be coupled with other vibrations.

C-N Stretching: The C-N stretching vibrations are generally found in the 1250-1350 cm⁻¹ range.

N-C-S Bending: The N-C-S bending vibrations contribute to absorptions in the fingerprint region of the spectrum.

Table 2: Characteristic FT-IR Vibrational Frequencies for Thiourea Derivatives

| Vibrational Mode | Approximate Frequency (cm⁻¹) |

|---|---|

| N-H Stretch | 3100-3400 |

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| C-N Stretch | 1250-1350 |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural confirmation of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the methyl group, the phenyl group, and the N-H protons.

N-H Protons: The signals for the N-H protons can appear as broad singlets, and their chemical shifts are sensitive to the solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

Phenyl Protons: The protons on the phenyl ring will typically appear as a multiplet in the aromatic region of the spectrum (approximately 7.0-8.0 ppm).

Methyl Protons: The methyl protons are expected to give rise to a signal in the aliphatic region, likely a doublet if coupled to the adjacent N-H proton, or a singlet if decoupling occurs.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about each unique carbon atom in the molecule.

Thiocarbonyl Carbon (C=S): The carbon of the C=S group is characteristically deshielded and appears at a downfield chemical shift, typically in the range of 180-190 ppm.

Aromatic Carbons: The carbon atoms of the phenyl ring will produce signals in the aromatic region (approximately 120-140 ppm). The carbon atom attached to the nitrogen (ipso-carbon) will have a distinct chemical shift from the ortho, meta, and para carbons.

Methyl Carbon: The methyl carbon will resonate at a high field (upfield) in the aliphatic region of the spectrum.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| N-H | Variable (broad) | - |

| Phenyl-H | ~7.0-8.0 | - |

| Methyl-H | ~2.5-3.5 | - |

| C=S | - | ~180-190 |

| Phenyl-C | - | ~120-140 |

Mass Spectrometry for Molecular Weight and Fragmentation Patterns

Mass spectrometry is used to determine the molecular weight of this compound and to study its fragmentation pattern upon ionization. The molecular weight of this compound (C₈H₁₀N₂S) is 166.24 g/mol . In electron ionization (EI) mass spectrometry, the molecule is ionized to form a molecular ion (M⁺˙), which can then undergo fragmentation to produce various daughter ions.

The mass spectrum of this compound would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 166. The fragmentation pattern can provide valuable structural information. Common fragmentation pathways for N-aryl-N'-alkylthioureas may include:

Cleavage of the C-N bonds: Breakage of the C-N bonds adjacent to the thiocarbonyl group can lead to the formation of characteristic fragment ions.

Formation of isothiocyanate fragments: Rearrangement and cleavage can result in the formation of phenyl isothiocyanate (C₆H₅NCS, m/z 135) or methyl isothiocyanate (CH₃NCS, m/z 73) related ions.

Loss of small neutral molecules: The molecular ion may lose small molecules such as H₂S or HCN.

Table 4: Potential Fragment Ions in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion |

|---|---|

| 166 | [C₈H₁₀N₂S]⁺˙ (Molecular Ion) |

| 135 | [C₆H₅NCS]⁺˙ |

| 93 | [C₆H₅NH₂]⁺˙ |

| 77 | [C₆H₅]⁺ |

Computational Chemistry and Theoretical Studies of 1 Methyl 3 Phenylthiourea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool in quantum chemistry for investigating the electronic structure of molecules. By focusing on the electron density rather than the complex many-electron wave function, DFT offers a balance between accuracy and computational cost, making it suitable for studying molecules of moderate size like 1-Methyl-3-phenylthiourea.

The initial step in most computational studies involves the optimization of the molecular geometry to find the lowest energy conformation. For this compound, DFT calculations, typically using the B3LYP functional with a 6-311G basis set or higher, are employed to determine the most stable arrangement of its atoms. The calculated geometric parameters, such as bond lengths and angles, can then be compared with experimental data obtained from X-ray crystallography to validate the computational method.

Experimental crystallographic data for this compound reveals a monoclinic crystal system. The molecule adopts a syn-Me and anti-Ph conformation relative to the C=S double bond. A significant feature of its structure is the dihedral angle between the thiourea (B124793) plane and the phenyl ring, which is experimentally determined to be 67.83(6)°. nih.gov

A comparison of key experimental bond lengths with typical DFT-calculated values for similar thiourea derivatives provides confidence in the accuracy of the theoretical models.

Table 1: Selected Experimental Bond Lengths of this compound Interactive data table available online.

| Bond | Experimental Bond Length (Å) |

|---|---|

| C=S | 1.696(2) |

| C-N(phenyl) | 1.342(2) |

| C-N(methyl) | 1.326(2) |

| N(phenyl)-C(phenyl) | 1.427(2) |

Data sourced from Su (2014). nih.gov

The optimized geometry from DFT calculations is expected to be in close agreement with these experimental values, confirming the reliability of the computational approach for this molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a key indicator of a molecule's kinetic stability and chemical reactivity. A large energy gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates a molecule that is more prone to chemical reactions.

Table 2: Representative HOMO-LUMO Energies and Energy Gaps for Phenylthiourea (B91264) Analogues from DFT Studies Interactive data table available online.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

|---|---|---|---|

| Phenylthiourea | -5.98 | -1.25 | 4.73 |

Note: These values are for illustrative purposes based on common findings for similar compounds and are not the specific calculated values for this compound.

The distribution of the HOMO and LUMO provides a map of the potential sites for electrophilic and nucleophilic attack. The regions of a molecule where the HOMO is concentrated are electron-rich and are likely to be the sites of electrophilic attack (nucleophilic centers). In this compound, this is expected to be the sulfur atom and the nitrogen atoms of the thiourea group.

Conversely, the areas where the LUMO is localized are electron-deficient and represent the probable sites for nucleophilic attack (electrophilic centers). For this compound, the phenyl ring is the likely electrophilic site.

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive behavior. The MESP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials.

Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, the MESP map would be expected to show a region of high negative potential around the sulfur atom of the thiocarbonyl group, consistent with it being a primary site for electrophilic interaction. The nitrogen atoms would also exhibit negative potential, though likely to a lesser extent than the sulfur.

Blue regions on the MESP map correspond to areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. For this compound, the hydrogen atoms of the N-H groups and the phenyl ring would likely show positive electrostatic potential, making them potential sites for nucleophilic interaction.

Vibrational frequency calculations using DFT are a powerful method for predicting the infrared (IR) and Raman spectra of a molecule. These calculations can aid in the assignment of experimentally observed vibrational bands to specific molecular motions. A study titled "Vibrational analysis of 1-Methyl 3-Phenyl thiourea- A Density functional theory based Study" exists, though its specific findings are not accessible in the available literature.

Based on DFT studies of similar thiourea derivatives, the calculated vibrational spectrum of this compound would be expected to show characteristic frequencies for key functional groups.

Table 3: Expected Characteristic Vibrational Frequencies for this compound Based on DFT Calculations of Analogous Compounds Interactive data table available online.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

|---|---|

| N-H stretching | 3200-3400 |

| C-H stretching (aromatic) | 3000-3100 |

| C-H stretching (methyl) | 2850-2950 |

| C=S stretching | 700-850 |

| C-N stretching | 1200-1400 |

The comparison of these theoretically predicted frequencies with experimental IR and Raman spectra would allow for a detailed and accurate interpretation of the vibrational modes of this compound.

First-Order Molecular Hyperpolarizability and Dipole Moment

The study of nonlinear optical (NLO) properties in organic molecules, particularly derivatives of thiourea, is a field of growing interest. The first-order molecular hyperpolarizability (β) is a key tensor quantity that measures the second-order NLO response of a molecule to an applied electric field, such as that from a high-intensity laser. usp.br Molecules with large β values are essential for developing materials for technologies like frequency conversion and optical switching. usp.brresearchgate.net

Computational quantum chemical calculations, often employing Density Functional Theory (DFT), are a primary method for predicting β values. usp.br For thiourea derivatives, the NLO response is often linked to intramolecular charge transfer, which can be enhanced by the presence of electron-donating and electron-withdrawing groups. usp.br Urea (B33335) is frequently used as a reference standard in these studies. mdpi.com For instance, theoretical calculations for some related thiourea derivatives have shown β values that are many times greater than that of urea, indicating their potential as effective NLO materials. mdpi.com

The total molecular dipole moment (µ) is another crucial electronic property that describes the separation of positive and negative charges within the molecule. It is influenced by the molecular geometry and the electronegativity of its constituent atoms. Computational studies show that the dipole moment can vary based on the surrounding solvent environment, generally increasing with the polarity of the solvent due to stabilization of the charge-separated state. distantreader.org While extensive theoretical studies have been conducted on the hyperpolarizability and dipole moments of various organic and thiourea-based compounds, specific calculated values for this compound are not prominently available in the reviewed literature.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of molecular behavior, including conformational changes and interactions with surrounding molecules like solvents or biological receptors.

In the context of thiourea derivatives, MD simulations have been effectively used to investigate their interaction profiles within the active sites of enzymes. For example, simulations involving substituted N-phenylthiourea derivatives and catechol oxidase have demonstrated how the ligand's conformation is restricted within the receptor pocket and how multicenter hydrogen bonds are formed and stabilized over the simulation time. nih.gov Such studies are crucial for understanding the mechanisms of enzyme inhibition.

Furthermore, MD simulations are employed to assess the stability of ligand-receptor complexes predicted by molecular docking. jppres.com By analyzing parameters such as root-mean-square deviation (RMSD) over time, researchers can determine if a compound remains stably bound to its target, which is a critical step in computational drug design. jppres.com Although MD simulations are a powerful tool for analyzing the dynamic behavior of thiourea compounds, particularly in biological systems, specific studies focusing on the molecular dynamics of this compound in isolation or in simple solvent systems have not been identified in the surveyed literature.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. scirp.orgmdpi.com Based on the molecule's electron density, this method partitions crystal space, allowing for a detailed examination of how adjacent molecules interact. mdpi.com

The crystal structure of this compound reveals that its molecules form centrosymmetric dimers through pairs of intermolecular N—H···S hydrogen bonds. These dimers are further interconnected by additional N—H···S hydrogen bonds, creating layers within the crystal. nih.gov

For this compound, the key interactions would appear as distinct features on the 2D fingerprint plot:

N—H···S Interactions: The strong hydrogen bonds would be represented by characteristic sharp "spikes" in the plot.

H···H Contacts: As is common in organic molecules, van der Waals contacts between hydrogen atoms would likely account for the largest portion of the Hirshfeld surface, appearing as a large, diffuse region in the center of the fingerprint plot. nih.gov

C—H···π Interactions: Potential weak interactions between C-H bonds and the phenyl ring would also be identifiable on the plot. scirp.org

By delineating the fingerprint plot, the percentage contribution of each type of intermolecular contact to the total surface area can be precisely calculated, offering a quantitative fingerprint of the crystal's packing environment. mdpi.com

Theoretical Studies on Reactivity and Electronic Properties

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic structure and reactivity of molecules. nih.gov Key aspects of this analysis include the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. nih.govwuxibiology.com A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to further quantify a molecule's chemical behavior:

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Potential (μ): Relates to the "escaping tendency" of electrons from a system.

Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons.

Coordination Chemistry of 1 Methyl 3 Phenylthiourea and Its Complexes

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with 1-Methyl-3-phenylthiourea involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of spectroscopic and analytical techniques to determine their structure and properties.

While specific studies on the complexation of this compound with all the listed transition metal ions are not extensively documented, the general coordination behavior of thiourea (B124793) derivatives provides a strong indication of the expected complexes.

Ni(II) Complexes: Nickel(II) complexes with N,N'-disubstituted phenyl thiourea derivatives have been synthesized and characterized, with tentative geometries suggesting four-coordinate environments and bidentate coordination of the ligands. researchgate.net The reaction of thiourea ligands with nickel(II) salts can yield mononuclear diamagnetic complexes where the thiourea ligand coordinates as a bidentate NS donor. core.ac.uk

Cu(II) and Cu(I) Complexes: Copper complexes with various N,N-disubstituted phenyl thiourea ligands have been prepared and their structures elucidated through physicochemical studies. researchgate.net Both Cu(II) and Cu(I) complexes with thiourea derivatives are known. Copper(II) complexes with 1,3-disubstituted thiourea derivatives have been synthesized and shown to coordinate in a bidentate fashion via the thiocarbonyl sulfur and deprotonated nitrogen atoms. nih.gov The coordination of heterocyclic thiourea ligands with Cu(I) halides has also been extensively investigated. wm.edu

Zn(II) Complexes: Zinc(II) complexes with various ligands, including those with O and N donors, have been prepared and characterized. ajol.info The synthesis and characterization of zinc(II) complexes with thiophene-derived Schiff base ligands have also been reported. nih.gov

Co(II) and Co(III) Complexes: Cobalt complexes with substituted thiourea ligands have been synthesized. For instance, Co(III) complexes with N-methyl-N′-(R)phenylthiourea, a compound closely related to this compound, have been prepared and characterized, showing bidentate coordination through the sulfur and a deprotonated nitrogen atom. researchgate.net

Fe(III) Complexes: The synthesis and characterization of Fe(III)-based metallacrown complexes have been reported, demonstrating the ability of iron(III) to form complexes with various ligands. bohrium.com

Pt(II) Complexes: Platinum(II) complexes with thiourea derivatives are of significant interest. Novel [Pt(II)(phen)(Ln-κS)2] complexes have been synthesized where disubstituted acylthioureato ligands coordinate in a monodentate fashion through the sulfur atom. wits.ac.za Other studies have shown that thiourea derivative ligands can act as dianionic ligands, bonding to Pt(II) through both S and N atoms in a chelating mode. mdpi.com

Au(I) and Ag(I) Complexes: Gold(I) complexes derived from N,N-disubstituted cyclic thiourea ligands have been synthesized and characterized, with crystal structure analysis indicating coordination of Au(I) by two sulfur atoms. rsc.org The synthesis of new thiourea-metal complexes with Au and Ag has also been explored for their potential biological activities. nih.gov

The synthesis of metal complexes of this compound and its derivatives generally involves the reaction of the ligand with a metal salt in a suitable solvent. The specific methodology can be adapted to yield complexes with the desired stoichiometry and coordination geometry.

A common method involves dissolving the thiourea ligand in a solvent such as methanol (B129727) or acetone (B3395972) and adding a solution of the metal chloride salt. The reaction mixture is typically stirred for a period of time at room temperature, leading to the precipitation of the complex. materialsciencejournal.org

In some cases, a base is added to the reaction mixture to facilitate the deprotonation of the thiourea ligand, promoting chelation. For example, the synthesis of [Pt(II)(phen)(Ln-κS)2] complexes involves the initial deprotonation of the thiourea ligand with sodium hydride in anhydrous THF, followed by reaction with the platinum precursor. wits.ac.za Similarly, the synthesis of certain Pt(II) complexes with 1-benzyl-3-phenylthiourea (B182860) is carried out in a basic medium. mdpi.com

The choice of solvent, reaction temperature, and stoichiometry of the reactants can all influence the nature of the final product. The resulting complexes are typically isolated by filtration, washed, and dried. Characterization is then carried out using techniques such as FT-IR spectroscopy, NMR spectroscopy, elemental analysis, and single-crystal X-ray diffraction to confirm the structure and coordination mode of the ligand.

Below is a table summarizing the general synthetic approaches for metal complexes with thiourea derivatives:

| Metal Ion | General Synthetic Approach | Reference |

| Ni(II) | Reaction of Ni(II) salt with the ligand in a suitable solvent. | core.ac.uk |

| Cu(II)/Cu(I) | Reaction of Cu(II) or Cu(I) salt with the ligand in a suitable solvent. | researchgate.netnih.govwm.edu |

| Zn(II) | Reaction of Zn(II) salt with the ligand, sometimes with other co-ligands. | ajol.info |

| Co(III) | Reaction of a Co(III) precursor with the deprotonated ligand. | researchgate.net |

| Pt(II) | Reaction of a Pt(II) precursor with the neutral or deprotonated ligand. | wits.ac.zamdpi.com |

| Au(I) | Reaction of an Au(I) precursor with the thiourea ligand. | rsc.org |

Synthetic Methodologies for Complex Formation

Reaction of Thiourea with Metal Salts

The synthesis of metal complexes with substituted thiourea ligands, such as this compound, generally involves the direct reaction of the ligand with a metal salt in a suitable solvent. materialsciencejournal.org The process typically consists of dissolving the thiourea derivative in a solvent like ethanol (B145695), methanol, or acetone. materialsciencejournal.org A solution of the corresponding metal salt, such as a metal chloride or nitrate, is then added, often dropwise, to the ligand solution.

The reaction mixture is commonly stirred at room temperature or refluxed for a period ranging from one to several hours to ensure the completion of the reaction. materialsciencejournal.org Upon cooling, the resulting metal complex often precipitates from the solution. The solid product can then be isolated by filtration, washed with the solvent to remove any unreacted starting materials, and dried under a vacuum. materialsciencejournal.org For instance, the synthesis of N-phenyl-N'-[substituted phenyl] thiourea complexes with transition metals is achieved by reacting the ligand and metal salt solutions, followed by stirring for approximately one hour to afford the complex. materialsciencejournal.org

Ligand to Metal Ratios

The stoichiometry of the resulting complexes is highly dependent on the reaction conditions and the nature of the metal ion and ligand. For N,N'-disubstituted thioureas, a common ligand-to-metal ratio is 2:1. This stoichiometry leads to the formation of complexes with general formulas such as [M(L)₂Cl₂] or [M(L)₂], where 'M' represents a divalent metal ion and 'L' is the thiourea ligand. materialsciencejournal.orgmdpi.com

For example, the reaction of N-Phenylmorpholine-4-carbothioamide (a related thiourea derivative) with bivalent metal ions in a 2:1 molar ratio yields complexes of the type [MCl₂(L)₂]. mdpi.com Similarly, transition metal complexes of N-phenyl-N'-[substituted phenyl] thioureas often form with the general formula ML₂ or ML₂Cl₂. materialsciencejournal.org This 2:1 ratio allows for the formation of stable tetrahedral or square planar geometries around the metal center. However, other ratios can also be observed depending on the specific reaction parameters and the coordination preferences of the metal ion.

Influence of Reaction Conditions (e.g., Solvent, Temperature, pH)

The formation, stability, and structure of metal-thiourea complexes are significantly influenced by reaction conditions such as the choice of solvent, temperature, and pH.

Solvent: The solvent plays a crucial role in the complexation process. The solubility of both the ligand and the metal salt, as well as the stability of the resulting complex, can vary greatly between different solvents like ethanol, methanol, acetonitrile, or dimethyl sulfoxide (B87167) (DMSO). researchgate.net The coordinating ability of the solvent itself can impact the reaction; in some cases, solvent molecules can coordinate to the metal ion, which are then displaced by the thiourea ligand. researchgate.net Studies on other heterocyclic compounds have shown that relative viscosity and solvation effects change with the solvent composition, which in turn affects solute-solvent interactions and complex stability. researchgate.net

Temperature: Temperature can affect both the rate of reaction and the stability of the product. While many complexation reactions are carried out at room temperature, heating or refluxing is often employed to increase the reaction rate and ensure complete formation of the complex. materialsciencejournal.org However, elevated temperatures can sometimes lead to the degradation or hydrolysis of the thiourea ligand or its complexes, potentially yielding different products. cardiff.ac.uk For some complexes, stability has been shown to decrease with increasing temperature, indicating exothermic reactions. researchgate.net

pH: The pH of the reaction medium is another critical factor, particularly when the thiourea ligand can undergo deprotonation. In neutral or acidic conditions, thiourea ligands typically coordinate as neutral molecules. However, in the presence of a base, the N-H proton can be removed, allowing the ligand to coordinate as an anion. This change in the ligand's charge can lead to the formation of different types of complexes, for example, neutral chelate complexes of the type [M(L-H)₂] instead of [M(L)₂Cl₂]. mdpi.com

Structural Characterization of Complexes

X-ray Analysis of Coordination Geometry (e.g., Square Planar, Distorted Octahedral)

The free ligand, this compound, has been characterized by X-ray diffraction, revealing a monoclinic crystal system. nih.gov In the solid state, the molecule adopts a conformation with the methyl group in a cis position and the phenyl group in a trans position relative to the C=S double bond. nih.gov

When coordinating to metals, substituted thioureas typically act as monodentate ligands, bonding through the soft sulfur atom. This coordination mode has been confirmed in numerous crystal structures of related complexes. rsc.orgnih.gov Depending on the metal ion, its oxidation state, and the other ligands present, various geometries are observed:

Tetrahedral Geometry: This is common for d¹⁰ metal ions like Zn(II) and Cu(I). For example, some copper(I) complexes with N,N-disubstituted thiourea ligands adopt a distorted tetrahedral geometry. nih.gov

Square Planar Geometry: This geometry is frequently observed for d⁸ metal ions such as Pd(II) and Pt(II). rsc.org In these cases, the central metal atom is coordinated to two thiourea ligands and two other ligands (e.g., halides) in a planar arrangement.

Octahedral Geometry: Metal ions like Cr(III) and Co(II) can form octahedral complexes, where the central metal is surrounded by six coordinating atoms. azjournalbar.com For a monodentate ligand like this compound, this could involve coordination with multiple thiourea molecules and/or solvent molecules. For instance, a proposed structure for complexes of a related ligand with Cu(II), Mn(II), and Co(II) was octahedral.

| Metal Ion | Typical Coordination Geometry | Examples with Related Thiourea Ligands |

| Cu(I), Zn(II) | Tetrahedral | [Cu(L)₂Br₂], [Zn(L)₂Cl₂] |

| Pd(II), Pt(II) | Square Planar | [Pd(L)₂Cl₂], [Pt(L)₂(S,O)₂] |

| Cr(III), Co(II), Fe(III) | Octahedral | [Cr(L)₄(H₂O)₂]³⁺, [Co(L)₆]²⁺ |

Spectroscopic Confirmation of Metal Coordination

Spectroscopic techniques such as Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy are essential for confirming the coordination of the ligand to the metal ion in the absence of single-crystal X-ray data.

FT-IR Spectroscopy: Infrared spectroscopy is particularly useful for identifying the coordination sites of the thiourea ligand. The key vibrational bands to monitor are those associated with the C=S and N-H groups.

ν(C=S) Vibration: The thiocarbonyl (C=S) stretching vibration, typically found in the 700-800 cm⁻¹ region for the free ligand, is expected to shift to a lower frequency (a red shift) upon coordination of the sulfur atom to the metal. This shift indicates a weakening of the C=S double bond due to the donation of electron density from the sulfur to the metal center. mdpi.com

ν(N-H) Vibration: The N-H stretching vibration, usually observed around 3100-3400 cm⁻¹, can also provide evidence of coordination. If coordination occurs without deprotonation, this band may shift slightly. However, if the ligand coordinates as an anion after deprotonation (in the presence of a base), the N-H band will disappear from the spectrum of the complex. mdpi.com

ν(C-N) Vibration: The C-N stretching band may shift to a higher frequency, suggesting an increase in the double bond character of the C-N bond upon complexation. mdpi.com

¹H and ¹³C NMR Spectroscopy: NMR spectroscopy provides detailed information about the chemical environment of the hydrogen and carbon atoms in the ligand and how it changes upon complexation.

¹H NMR: The signal corresponding to the N-H proton is a key diagnostic peak. Its disappearance confirms deprotonation and coordination as an anion. mdpi.com The chemical shifts of the methyl (-CH₃) and phenyl (-C₆H₅) protons are also expected to change upon complexation due to the alteration of the electronic environment.

¹³C NMR: The resonance of the thiocarbonyl carbon (C=S) is particularly sensitive to coordination. A downfield shift of the C=S signal upon complexation suggests a decrease in electron density at the carbon atom, consistent with sulfur-to-metal coordination. mdpi.com The signals for the methyl and phenyl carbons would also be expected to shift.

| Spectroscopic Technique | Key Indicator for Free Ligand | Expected Change Upon S-Coordination |

| FT-IR | ν(C=S) band at ~700-800 cm⁻¹ | Shift to lower frequency (red shift) |

| ν(N-H) band at ~3100-3400 cm⁻¹ | Disappears upon deprotonation | |

| ¹³C NMR | C=S signal | Downfield shift |

| ¹H NMR | N-H proton signal | Disappears upon deprotonation |

Electrochemical Properties of Metal Complexes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of metal complexes. basjsci.edu.iq It provides information on the oxidation and reduction potentials of the metal center, the stability of different oxidation states, and the reversibility of the electron transfer processes. rdd.edu.iq

For metal complexes of thiourea derivatives, CV studies typically reveal redox processes centered on the metal ion. The results can confirm the oxidation state of the metal in the complex and explore its ability to undergo electron transfer. researchgate.net

Common observations for related transition metal-thiourea complexes include:

Irreversible or Quasi-Reversible Processes: Many complexes of first-row transition metals exhibit irreversible or quasi-reversible redox waves, indicating that the electron transfer is coupled with structural or chemical changes. cardiff.ac.ukrdd.edu.iq

Metal-Centered Redox Couples: The observed peaks often correspond to one-electron transfer processes involving the metal ion, such as M(II)/M(I) or M(II)/M(III) couples. For example, some copper(I) complexes show a quasi-reversible system corresponding to the Cu(I)/Cu(II) couple, while certain Ni(II) complexes display irreversible reduction peaks attributed to Ni(II)/Ni(I) and Ni(III)/Ni(II) systems. rdd.edu.iq

Ligand-Centered Processes: In some cases, redox processes associated with the ligand itself can be observed, although these typically occur at more extreme potentials.

The specific redox potentials and the nature of the electron transfer (reversible, quasi-reversible, or irreversible) are highly dependent on the coordination environment around the metal ion, including the geometry of the complex and the electronic properties of the ligand. azjournalbar.com For instance, the electrochemical response of Cr(III) and Co(II) complexes with a heterocyclic ligand showed a one-electron irreversible reduction wave. azjournalbar.com

Cyclic Voltammetry and Redox Processes

The electrochemical behavior of thiourea derivatives, including this compound, is a subject of significant interest due to their applications in areas such as analytical chemistry and materials science. Cyclic voltammetry (CV) is a key technique used to investigate the redox processes of these compounds. While specific CV data for this compound is not extensively detailed in the available literature, the electrochemical characteristics can be inferred from studies on closely related phenylthiourea (B91264) and aroylthiourea derivatives.

Studies on phenylthioureas derived from primary amines, such as methylamine, indicate that these compounds undergo oxidative processes. researchgate.net The electrochemical oxidation is a key principle behind their detection using methods like liquid chromatography with amperometric detection. The redox potential is influenced by the nature of the substituents on the thiourea moiety.

For instance, research on N-aroyl-N′-(4′-cyanophenyl)thioureas reveals that functional groups on the aromatic rings significantly affect the reduction potentials. mdpi.com Compounds with electron-withdrawing groups, such as a nitro group, are more easily reduced compared to those with a cyano group, an effect attributed to differences in conjugation. mdpi.com This suggests that the phenyl and methyl groups in this compound will influence its redox potentials. Experimental studies on similar compounds show that the redox processes are often irreversible. rsc.org

The general electrochemical behavior of various thiourea derivatives is summarized in the table below, providing context for the expected redox properties of this compound.

| Compound Family | Observed Redox Process | Key Influencing Factors | Reference |

| Phenylthioureas | Anodic Oxidation | Substituent on amine | researchgate.net |

| Aroylthioureas | Irreversible Reduction | Nature of aroyl substituent (e.g., nitro vs. cyano) | mdpi.comrsc.org |

| Thiram (related organosulfur compound) | Oxidation at +0.75 V (vs. Ag/AgCl) | pH of the medium | researchgate.net |

These findings collectively suggest that this compound would exhibit redox activity, with the precise potentials for oxidation and reduction being dependent on experimental conditions such as the solvent, supporting electrolyte, and electrode material.

Supramolecular Chemistry and Crystal Engineering of Thiourea Complexes

The fields of supramolecular chemistry and crystal engineering explore the assembly of molecules into well-defined, higher-order structures through non-covalent interactions. Thiourea derivatives are excellent building blocks for crystal engineering due to the presence of N-H donor and C=S acceptor groups, which readily form robust hydrogen bonds.

The crystal structure of this compound (C8H10N2S) provides a clear example of these principles. nih.gov In the solid state, the molecule adopts a specific conformation where the methyl group is syn and the phenyl group is anti relative to the C=S double bond. The dihedral angle between the thiourea plane and the phenyl ring is approximately 67.83°. nih.gov

The dominant intermolecular interaction governing the crystal packing is the hydrogen bond. Molecules of this compound form centrosymmetric dimers through pairs of N(Ph)—H⋯S hydrogen bonds. These dimers act as supramolecular synthons, which are then further interconnected. The linkage between these dimers is established by N(Me)—H⋯S hydrogen bonds, resulting in the formation of extended two-dimensional layers parallel to the (100) crystallographic plane. nih.gov

This hierarchical assembly, from molecule to dimer to layer, is a classic illustration of crystal engineering, where specific and directional interactions are utilized to control the solid-state architecture.

Crystallographic and Hydrogen Bond Data for this compound nih.gov

| Parameter | Value |

| Chemical Formula | C8H10N2S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 17.348 (3) |

| b (Å) | 8.6023 (13) |

| c (Å) | 12.1672 (18) |

| β (°) | 99.637 (3) |

| V (ų) | 1790.1 (5) |

| Z | 8 |

Key Hydrogen Bond Interactions in the Crystal Structure of this compound nih.gov

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Symmetry Operation |

| N(Ph)-H···S | --- | --- | --- | --- | Forms centrosymmetric dimer |

| N(Me)-H···S | --- | --- | --- | --- | Links dimers into layers |

Note: Specific bond lengths and angles for the hydrogen bonds are dependent on the refinement of hydrogen atom positions in the crystal structure analysis.

The ability of the thiourea group to form these predictable hydrogen-bonding patterns makes this compound and its derivatives valuable components in the design of complex supramolecular architectures and functional crystalline materials.

Biological Activities and Pharmacological Potential of 1 Methyl 3 Phenylthiourea Derivatives

Antimicrobial Activities

The sulfur and nitrogen atoms within the thiourea (B124793) scaffold are key to the antimicrobial activities of these derivatives. They are believed to interfere with essential microbial processes, making them a subject of interest in the search for new antimicrobial agents to combat drug-resistant pathogens.

Substituted phenylthiourea (B91264) derivatives have demonstrated notable antibacterial activity. jocpr.comijcrt.org Studies have shown that these compounds can be effective against a range of both Gram-positive and Gram-negative bacteria. For instance, certain 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives showed remarkable activity against pathogenic strains, although they were less effective than standard antibiotics like ciprofloxacin (B1669076) and norfloxacin. connectjournals.com The introduction of different substituents on the phenyl ring allows for the modulation of antibacterial potency. jocpr.com For example, research on benzoylthiourea (B1224501) derivatives predicted that 1,3-dibenzoylthiourea could exhibit activity against Methicillin-Resistant Staphylococcus aureus (MRSA). fip.org Similarly, some newly synthesized N-acyl thiourea derivatives showed low to moderate activity against planktonic cells of Staphylococcus aureus, Enterococcus faecalis, Escherichia coli, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 1250 to over 5000 µg/mL. mdpi.com Other studies have confirmed that substituted phenylthioureas can exhibit antimicrobial activities comparable to, and in some cases greater than, standard drugs. jocpr.comresearchgate.net

| Derivative Class | Target Bacteria | Observed Activity |

|---|---|---|

| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives | Various pathogenic and non-pathogenic strains | Remarkable antibacterial activity, though less effective than ciprofloxacin and norfloxacin. connectjournals.com |

| 1,3-dibenzoylthiourea | Methicillin-Resistant Staphylococcus aureus (MRSA) | Predicted antibacterial activity via in silico molecular docking. fip.org |

| N-acyl thiourea derivatives | S. aureus, E. faecalis, E. coli, P. aeruginosa | Low antimicrobial activity against planktonic cells (MICs 1250-5000 µg/mL). mdpi.com |

| Substituted Phenylthioureas (general) | Samonella typhimurium, E. coli, Nitrobacter | Showed a wide variety of antimicrobial activity. jocpr.com |

The antifungal potential of phenylthiourea derivatives is a significant area of investigation. nih.gov Research has shown that specific structural modifications can lead to potent activity against various fungal pathogens. For example, an ortho-methylated thiourea derivative of 2-thiophenecarboxylic acid demonstrated the highest antifungal activity against nosocomial strains of Candida auris, with a notable inhibitory effect on biofilm growth and microbial adherence. mdpi.com The position of the methyl group on the aromatic ring was found to greatly influence the antifungal action. mdpi.com Similarly, certain 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl) thiourea derivatives exhibited excellent activity against Candida albicans and Aspergillus niger, with some compounds showing potency comparable or superior to the standard drug fluconazole. connectjournals.com Studies on other substituted phenylthioureas have also reported activity against fungi such as Aspergillus fumigatus, Penicillium chrysogenum, and Fusarium graminearum. jocpr.com The mechanism of these derivatives is thought to involve the disruption of fungal cell wall biosynthesis and biofilm formation. mdpi.com

| Derivative Class/Compound | Target Fungi | Observed Activity |

|---|---|---|

| Ortho-methylated thiourea derivative | Candida auris | Highest antifungal activity, inhibited biofilm growth and adherence. mdpi.com |

| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea derivatives | Candida albicans, Aspergillus niger | Excellent antifungal activity, some comparable or superior to fluconazole. connectjournals.com |

| Substituted Phenylthioureas (general) | Aspergillus fumigatus, Penicillium chrysogenum, Fusarium graminearum | Demonstrated activity against these fungal species. jocpr.com |

| Phenylenedithiourea derivatives | Various fungi | Some derivatives showed strong antifungal activities comparable to ketoconazole. nih.gov |

Thiourea derivatives have been identified as possessing a broad spectrum of antiviral activities. nih.gov Research has explored their efficacy against a variety of viruses, including Hepatitis C virus (HCV), Human Immunodeficiency Virus (HIV), herpesviruses, and picornaviruses. nih.govbenthamdirect.comnih.govnih.gov A series of thiourea derivatives were evaluated for their activity against HCV, with one derivative showing potent inhibition (EC₅₀ = 0.047 µM). nih.gov Structure-activity relationship studies revealed that factors like the length and position of an alkyl linker significantly influenced anti-HCV activity. nih.gov Other studies have shown that substitutions on the phenyl rings are crucial for anti-HIV activity. benthamdirect.com For instance, the presence of ortho-chloro or fluoro substituted phenyl groups was found to be essential for in vitro anti-HIV effects. benthamdirect.com Furthermore, a thiourea derivative known as 147B3 was found to inhibit human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1) by targeting viral transactivators. nih.gov Research into N,N'-diphenylthioureas identified key structural features essential for their antipicornavirus effect, including an intact -NHC(S)NH- group and specific substituents on the aromatic ring. nih.gov

Anticancer and Cytotoxic Activities

The potential of 1-Methyl-3-phenylthiourea derivatives as anticancer agents has been extensively studied, with many compounds demonstrating significant cytotoxicity against various cancer cell lines.

Substituted thiourea derivatives have been shown to possess confirmed cytotoxic activity towards cancer cells. nih.govnih.gov A key mechanism of their anticancer action is the induction of apoptosis, or programmed cell death. Studies on 3-(trifluoromethyl)phenylthiourea (B159877) analogs demonstrated that the most effective compounds were strong activators of apoptosis. nih.govnih.gov For example, one derivative induced late apoptosis in 95–99% of colon cancer cells and 73% of leukemia cells. nih.govnih.gov Similarly, new halogenated bis-phenylthiourea derivatives were also found to be potent activators of both early and late apoptosis in various cancer cell lines. researchgate.net This proapoptotic effect was confirmed by a significant increase in the activation of caspase-3 and caspase-7, key enzymes in the apoptotic pathway. researchgate.net Furthermore, some derivatives were observed to cause cell cycle arrest, increasing the number of cancer cells in the sub-G1 and/or G0/G1 phases. researchgate.net The antiproliferative properties of these compounds are often associated with electron-withdrawing substituents on the terminal phenyl rings. nih.gov

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines, often showing high potency and selectivity.

A series of 3-(trifluoromethyl)phenylthiourea analogs were highly cytotoxic against human colon (SW480, SW620), prostate (PC3), and leukemia (K-562) cancer cells, with IC₅₀ values often below 10 µM. nih.govnih.gov Notably, the 3,4-dichlorophenylthiourea derivative was particularly potent against the metastatic colon cancer cell line SW620, with an IC₅₀ of 1.5 µM. nih.gov Other derivatives with 4-(trifluoromethyl)phenyl and 4-chlorophenyl substituents also showed significant activity against SW620 cells, with IC₅₀ values ranging from 5.8 to 7.6 µM. nih.gov

Halogenated bis-phenylthiourea derivatives also proved more effective than the standard drug cisplatin (B142131) against SW480, K-562, and PC3 cells. researchgate.net In studies involving 1-benzoyl-3-methyl thiourea derivatives, all tested compounds exhibited potent cytotoxicity against HeLa cervical cancer cells, with IC₅₀ values between 160–383 µg/mL, which was stronger than the reference drug hydroxyurea. researchgate.net Furthermore, Pt(II) complexes with 1-benzyl-3-phenylthiourea (B182860) were tested against MCF-7 breast cancer cells, showing IC₅₀ values ranging from 10.96 to 78.90 µM. mdpi.com These findings highlight the potential of structurally diverse phenylthiourea derivatives as leads for the development of new anticancer therapies.

| Derivative Class | Cancer Cell Line | Observed Activity (IC₅₀ Values) |

|---|---|---|

| 3-(Trifluoromethyl)phenylthiourea analogs | SW620 (Metastatic Colon) | 1.5 µM (for 3,4-dichlorophenyl derivative) nih.gov |

| SW480 (Primary Colon) | Highly cytotoxic nih.govnih.gov | |

| PC3 (Prostate) | Highly cytotoxic (≤ 10 µM) nih.govnih.gov | |

| K-562 (Leukemia) | Highly cytotoxic (≤ 10 µM) nih.govnih.gov | |

| Halogenated bis-phenylthiourea derivatives | SW480 (Primary Colon) | More effective than cisplatin researchgate.net |

| K-562 (Leukemia) | More effective than cisplatin researchgate.net | |

| PC3 (Prostate) | More effective than cisplatin researchgate.net | |

| 1-Benzoyl-3-methyl thiourea derivatives | HeLa (Cervical) | 160–383 µg/mL researchgate.net |

| Pt(II) complexes with 1-benzyl-3-phenylthiourea | MCF-7 (Breast) | 10.96–78.90 µM mdpi.com |

Structure-Activity Relationships (SAR) in Anticancer Thioureas